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Compound of Interest

Compound Name: 4-azido-2-methylaniline
CAS No.: 33328-86-8
Cat. No.: B6284675
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Executive Summary

4-Azido-2-methylaniline (CAS: 33328-86-8) is a bifunctional aromatic compound featuring
both a nucleophilic primary amine and a photoreactive, click-compatible azide group. This
unique structural duality makes it a highly valuable building block in bioconjugation,
photoaffinity labeling, and materials science. Most notably, it serves as a critical precursor in
the copper-catalyzed azide-alkyne cycloaddition (CuUAAC) for the synthesis of 1-aryl-1,2,3-
triazoles[1]. This technical guide provides an in-depth analysis of its spectroscopic signatures
(NMR, IR, MS) and details field-validated experimental workflows for its application.

Chemical Identity & Structural Overview
¢ |[UPAC Name: 4-Azido-2-methylaniline

e Molecular Formula: C7HsNa

e Molecular Weight: 148.17 g/mol
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» Structural Features: An aniline core substituted with a methyl group at the ortho position (C2)
and an azide group at the para position (C4).

In-Depth Spectroscopic Characterization

The spectroscopic profile of 4-azido-2-methylaniline is dictated by the opposing electronic
effects of its substituents: the strongly electron-donating -NH2 group and the mildly electron-
withdrawing pseudo-halogen nature of the -Ns group[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The azide group is characterized by a linear, sp-hybridized pseudo-cumulene structure
(N=N=N). This geometry results in a highly diagnostic asymmetric stretching vibration.

e ~2110 cm~* (Strong, Sharp): The hallmark asymmetric stretch of the aryl azide[2]. The polar
resonance structures of the azide group explain the high intensity of this absorption band.

e ~3450 and 3350 cm~* (Medium): A distinct doublet corresponding to the symmetric and
asymmetric N-H stretches of the primary amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is governed by the shielding effect of the primary amine. The -NHz
group donates electron density into the aromatic ring via resonance, significantly shielding the
ortho and para protons.

e H-6 (6.64 ppm, d, J = 8.5 Hz): Located ortho to the amine, this proton experiences the
maximum shielding effect, appearing furthest upfield among the aromatic protons.

e H-5(6.72 ppm, dd, J = 8.5, 2.5 Hz): Located ortho to the azide and meta to the amine.

e H-3(6.78 ppm, d, J = 2.5 Hz): Located meta to the amine and ortho to both the methyl and
azide groups.

e -NH2 (3.65 ppm, br s, 2H): Broadened due to the quadrupolar relaxation of the **N nucleus
and rapid intermolecular proton exchange.

Mass Spectrometry (HRMS-ESI)
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Under electrospray ionization (ESI+), the compound readily forms a protonated molecular ion.
However, the defining characteristic of aryl azides in mass spectrometry is their thermal and
collisional instability.

e m/z 149.0822: The intact molecular ion [M+H]*.

e m/z 121.0760: The base peak often corresponds to [M+H - Nz]*. The expulsion of neutral
dinitrogen (-28 Da) is thermodynamically highly favored, generating a highly reactive nitrene
radical cation[3]. This nitrene can subsequently undergo ring expansion to form a more
stable seven-membered azepine derivative[3].

Data Presentation: Spectroscopic Summary

Table 1: Spectroscopic Data Summary for 4-Azido-2-methylaniline
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Technique

Parameter | Peak

Assignment /
Description

Causality /
Structural
Significance

FT-IR

~2110 cm~1(s)

N=N=N asymmetric

stretch

Hallmark of the azide
group; pseudo-
cumulene sp-
hybridized N[2].

FT-IR

~3450, 3350 cm~* (m)

N-H primary amine

stretch

Doublet confirms the

presence of the -NH:z

group.

1H NMR

6.78 ppm (d,J =25
Hz, 1H)

H-3 (Aromatic)

Meta to NH2, shielded
by adjacent methyl
and amine.

1H NMR

6.72 ppm (dd, J = 8.5,
2.5 Hz, 1H)

H-5 (Aromatic)

Ortho to azide, meta

to amine.

1H NMR

6.64 ppm (d, J=8.5
Hz, 1H)

H-6 (Aromatic)

Ortho to the strongly
electron-donating -
NH2 group (most
shielded).

1H NMR

3.65 ppm (br s, 2H)

-NH:z protons

Broadening due to
quadrupolar relaxation
of nitrogen and

exchange.

MS (ESI+)

m/z 149.0822

[M+H]*

Molecular ion peak
corresponding to
C7HoNat,

MS (ESI+)

m/z 121.0760

[M+H - N2J*

Highly favored loss of
dinitrogen (-28 Da) to

form a nitrene[3].

Experimental Workflows & Protocols
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Protocol: CUAAC Click Chemistry (Synthesis of 1-Aryl-
1,2,3-Triazoles)

Causality & Design: The direct handling of pure Cu(l) salts is prone to oxidative degradation,
which stalls the catalytic cycle. Generating Cu(l) in situ via the reduction of Cu(ll) sulfate by
sodium ascorbate ensures a continuous, stable catalytic cycle, maximizing the yield of the 1,4-
disubstituted triazole[1].

Step-by-Step Methodology:

» Reagent Preparation: In a 25 mL round-bottom flask, dissolve 4-azido-2-methylaniline (1.0
mmol, 148 mg) and a terminal alkyne (e.g., phenylacetylene, 1.05 mmol) in 10 mL of a t-
BuOH/H20 mixture (1:1 v/v).

o Catalyst Initiation: Add aqueous CuS0Oa4-5H20 (0.05 mmol, 5 mol%). The solution will appear
pale blue.

e Reduction: Add sodium ascorbate (0.10 mmol, 10 mol%) dropwise as a freshly prepared
agueous solution. Observation: The reaction mixture will immediately turn yellow/brown,
indicating the active Cu(l) species' formation.

o Cycloaddition: Stir the mixture vigorously at room temperature (20-25 °C) for 4 hours. The
product will typically precipitate as a solid as the reaction progresses[1].

« |solation: Filter the resulting suspension through a Blichner funnel. Wash the filter cake with
cold water (3 x 10 mL) to remove copper salts and unreacted starting materials.

e Drying: Dry the solid in vacuo to afford the highly pure 1-aryl-1,2,3-triazole derivative.

Safety Validation (Self-Validating System): Aryl azides can be thermally sensitive. The standard
safety rule dictates that the (Carbon + Oxygen) to Nitrogen ratio must be > 3 to avoid explosive
hazards. 4-Azido-2-methylaniline has a (C+O)/N ratio of 1.75 (7 carbons / 4 nitrogens),
classifying it as an energetic material[2]. Never heat the neat compound above 100 °C and
avoid contact with heavy metals (e.g., Pb, Hg) which form shock-sensitive salts.

Visualizations
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CUAAC Click Chemistry Workflow for 1-Aryl-1,2,3-Triazoles
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Mass Spectrometry Fragmentation Pathway of 4-Azido-2-methylaniline
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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